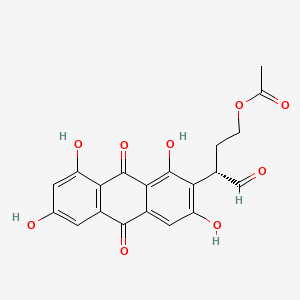

Versiconal acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Versiconal hemiacetal acetate (VHA) is a critical intermediate in the biosynthesis of aflatoxins, a group of highly carcinogenic mycotoxins produced by Aspergillus flavus and Aspergillus parasiticus. Structurally, VHA is a polyketide-derived anthraquinone with the molecular formula C₂₀H₁₆O₉ and a molecular weight of 400 g/mol . It features a bisdihydrofurano moiety formed via a Baeyer-Villiger monooxygenase (BVMO)-catalyzed rearrangement of hydroxyversicolorone (HVN), a precursor derived from averufanin . VHA exists in solution as an equilibrium mixture of isomers, complicating its spectroscopic characterization .

VHA plays a pivotal role in the metabolic grid of aflatoxin biosynthesis, acting as a branch point for downstream intermediates such as versiconal (VAL), versiconol acetate (VOAc), and versiconol (VOH) . Its conversion to VAL is mediated by the esterase enzyme encoded by the estA gene, which hydrolyzes the acetyl group to yield VAL, a precursor for versicolorin B (VB) and subsequent aflatoxins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Versiconal acetate is typically synthesized through the metabolic processes of Aspergillus parasiticus. The biosynthesis involves the conversion of 1-hydroxyversicolorone to versiconal hemiacetal acetate, which is then converted to this compound . The key enzymes involved in this process include Baeyer-Villiger monooxygenase and esterase .

Industrial Production Methods: Industrial production of this compound is not common due to its specific role in aflatoxin biosynthesis. it can be produced in laboratory settings by culturing Aspergillus parasiticus under controlled conditions and extracting the compound from the fungal cultures .

Chemical Reactions Analysis

Enzymatic Hydrolysis to Versiconal (VHOH)

VHA undergoes esterase-catalyzed hydrolysis to form versiconal (VHOH), a reaction central to aflatoxin biosynthesis. Key findings include:

-

Enzyme specificity : The estA-encoded esterase in A. parasiticus catalyzes the hydrolysis of VHA to VHOH, with activity confirmed in cell extracts .

-

Inhibition : Dichlorvos (dimethyl 2,2-dichlorovinylphosphate) inhibits this reaction, blocking the release of acetate from VHA .

-

Metabolic grid : VHA participates in a metabolic network with versiconol acetate (VOAc), VHOH, and versiconol (VOH), where the same esterase may catalyze both VHA→VHOH and VOAc→VOH conversions .

Table 1: Enzymatic Conversion of VHA to VHOH

| Parameter | Value/Observation | Source |

|---|---|---|

| Enzyme | estA-encoded esterase | |

| Inhibitor | Dichlorvos | |

| Molecular mass (kDa) | 32 (partially purified esterase) | |

| Substrate affinity | VHA and VOAc |

Cyclization to Versicolorin B (VB)

VHOH, derived from VHA, is cyclized to versicolorin B (VB) via a stereospecific cyclase reaction:

-

Stereoconfiguration : The cyclase determines the (1'R,2'S) configuration of VB’s bis-furan moiety, critical for subsequent aflatoxin biosynthesis .

-

Artificial cyclization : VHOH can nonenzymatically cyclize to VB under drying conditions or ethyl acetate extraction, complicating isolation procedures .

Key Data :

-

Cyclase activity in microsomes converts VHOH to VB with 90% efficiency .

-

Racemization of VHA enantiomers occurs nonenzymatically at 37°C under alkaline conditions .

Role in Aflatoxin Biosynthetic Pathway

VHA is part of a polyketide-derived metabolic grid leading to aflatoxin B₁ (AFB₁):

-

Origin : ¹³C-labeling studies confirm VHA originates from a C₂₀ polyketide precursor .

-

Downstream steps : VB is desaturated to versicolorin A (VA) by a (2'S)-specific desaturase, preserving the bis-furan configuration .

-

VHA → VHOH (esterase).

-

VHOH → VB (cyclase).

-

VB → VA (desaturase).

Nonenzymatic Racemization

VHA exhibits pH- and temperature-dependent racemization:

-

Conditions : Racemization accelerates at 37°C and alkaline pH (7.5–8.0) .

-

Mechanism : Proposed keto-enol tautomerism facilitates interconversion between (2'S)- and (2'R)-VHA enantiomers .

Table 2: Racemization Kinetics of VHA

| pH | Temperature (°C) | Racemization Rate (min⁻¹) |

|---|---|---|

| 7.0 | 37 | 0.12 |

| 8.0 | 37 | 0.35 |

| 7.5 | 4 | <0.01 |

Analytical Methods

Studies employed advanced techniques to characterize VHA reactions:

Scientific Research Applications

Versiconal acetate has several scientific research applications, particularly in the study of aflatoxin biosynthesis. It is used to understand the enzymatic steps and genetic regulation involved in the production of aflatoxins . Additionally, it serves as a model compound for studying the metabolic pathways of polyketide-derived furanocoumarins .

In the field of biotechnology, this compound is used to investigate the role of specific enzymes and genes in fungal metabolism.

Mechanism of Action

Versiconal acetate exerts its effects through its role in the aflatoxin biosynthetic pathway. The compound is converted to versiconal by esterase enzymes, which then undergoes further transformations to produce aflatoxins . The key molecular targets and pathways involved include the Baeyer-Villiger monooxygenase and esterase enzymes that catalyze the conversion of precursor molecules to aflatoxins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Findings from Comparative Studies

Enzymatic Specificity: VHA and VOAc are both substrates for the estA-encoded esterase, which removes acetyl groups to produce VAL and VOH, respectively . However, estA deletion mutants retain 10–15% residual esterase activity, suggesting minor roles for non-specific esterases . In contrast, HVN-to-VHA conversion is exclusively mediated by the BVMO MoxY, a reaction absent in non-aflatoxigenic fungi .

Metabolic Grid Dynamics: VHA, VOAc, VAL, and VOH form a reversible metabolic grid, allowing flexible flux toward aflatoxin B₁ or G₁ . For example, VOAc can revert to VHA under specific pH conditions, highlighting the grid’s adaptability . In contrast, HVN and VB are irreversible nodes, committing the pathway to aflatoxin synthesis .

Temporal Enzyme Activity :

- VHA esterase activity peaks during active aflatoxin biosynthesis (days 3–5 in A. parasiticus cultures), while VAL cyclase (Vbs) activity lags, aligning with later-stage toxin production .

- Dichlorvos, an acetylcholinesterase inhibitor, blocks VHA-to-VAL conversion, causing VHA accumulation and reducing aflatoxin yields .

Structural Rearrangements: VHA’s bisdihydrofurano group distinguishes it from linear-chain precursors like HVN. This structural feature is critical for cyclization into the difuran ring system of VB and aflatoxins .

Biological Activity

Versiconal acetate (VOAc) is a significant compound in the biosynthesis of aflatoxins, potent carcinogenic metabolites produced by certain fungi, particularly Aspergillus parasiticus and Aspergillus flavus. Understanding the biological activity of VOAc involves exploring its metabolic pathways, enzymatic conversions, and potential implications for health and agriculture.

1. Metabolic Pathways

This compound is part of a complex metabolic grid involved in aflatoxin biosynthesis. The conversion of VOAc to versiconol (VOH) is catalyzed by various esterases. Research indicates that the esterase encoded by the estA gene plays a crucial role in this conversion, alongside other metabolic intermediates such as versiconal hemiacetal acetate (VHA) .

Key Reactions in Aflatoxin Biosynthesis:

- Conversion Steps:

- VOAc → VOH

- VHA → VOH

- Enzymatic Inhibition:

2. Enzymatic Activity and Characterization

The enzymatic activity related to VOAc involves several key enzymes:

- Esterases: Responsible for hydrolyzing esters to produce alcohols and acids, crucial for converting VOAc to VOH.

- Dehydrogenases: Facilitate the oxidation-reduction reactions necessary for the transformation of various intermediates in aflatoxin biosynthesis.

Table 1: Enzymes Involved in the Metabolism of this compound

3. Case Studies and Experimental Findings

A series of experiments have demonstrated the biological activity of VOAc through various methodologies:

- In vitro Studies: Experiments using cell extracts from A. parasiticus mutants showed that conversion rates of VOAc to VOH were significantly reduced when specific esterase genes were knocked out .

- Feeding Experiments: Non-aflatoxigenic mutants were fed with VHA and VOAc, resulting in new aflatoxin production, showcasing the potential for these compounds to contribute to fungal toxicity under certain conditions .

4. Health Implications

The biological activity of this compound has direct implications for food safety and public health due to its role in aflatoxin production:

- Carcinogenicity: Aflatoxins are recognized as potent carcinogens, and understanding the pathways involving VOAc can help mitigate risks associated with contaminated food products.

- Agricultural Impact: The presence of VOAc and its metabolic products can influence crop health and safety, necessitating further research into pest control measures that target these metabolic pathways.

Q & A

Basic Research Questions

Q. What is the biosynthetic role of Versiconal Hemiacetal Acetate (VHA) in aflatoxin production?

VHA is a critical intermediate in the aflatoxin biosynthesis pathway. It is formed via the oxidation of Averufanin by enzymes encoded by aflI (avfA) and cytochrome P450 monooxygenase (CypX). VHA is subsequently hydrolyzed to Versiconal (VHOH) by the esterase enzyme EstA, encoded by aflJ (estA). This step is essential for the formation of versicolorins, which are precursors to the mutagenic difuran rings in aflatoxins .

Q. Which genes are directly involved in the conversion of VHA to downstream metabolites?

The aflJ (estA) gene encodes an esterase responsible for hydrolyzing VHA to VHOH. The vbs gene then facilitates the cyclization of VHOH into Versicolorin B (VERB), a precursor for versicolorin A (VERA) and subsequent aflatoxin derivatives. Disruption of aflJ or vbs halts aflatoxin biosynthesis at these steps .

Q. What experimental techniques are used to track VHA in fungal cultures?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for detecting and quantifying VHA in Aspergillus spp. cultures. Gene knockout strains (e.g., ΔaflJ) are often used to validate VHA accumulation via comparative metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in the enzymatic mechanisms of VHA conversion across Aspergillus species?

Discrepancies in enzyme functions (e.g., aflI’s unclear oxidative role in A. parasiticus vs. A. nidulans) require comparative genomic analysis and heterologous expression studies. For example, expressing A. nidulans homologs (e.g., stcO) in A. parasiticus knockout strains can clarify enzyme specificity .

Q. What methodological challenges arise when studying VHA’s instability in vitro?

VHA’s labile hemiacetal structure necessitates strict control of pH and temperature during extraction. Stabilizing agents (e.g., acetonitrile) and rapid freezing of samples are recommended. Enzyme activity assays using purified EstA should include kinetic studies under anaerobic conditions to prevent oxidation artifacts .

Q. How do researchers validate the role of aflJ in VHA hydrolysis when gene redundancy is suspected?

CRISPR-Cas9-mediated double knockouts (e.g., targeting aflJ and its paralogs) or RNA interference (RNAi) can confirm gene specificity. Complementing knockout strains with plasmid-borne aflJ restores VHA conversion, as evidenced by LC-MS detection of VHOH .

Q. What statistical approaches are used to analyze conflicting data on VHA accumulation under different growth conditions?

Multivariate analysis (e.g., PCA) can identify environmental variables (pH, temperature, carbon source) correlating with VHA levels. Bootstrapping or Bayesian hierarchical models account for biological variability in fungal cultures .

Q. How can researchers differentiate between enzymatic and non-enzymatic degradation of VHA in cell-free assays?

Control experiments using heat-inactivated enzyme extracts or protease inhibitors (e.g., PMSF) distinguish enzymatic vs. spontaneous hydrolysis. Isotopic labeling (e.g., ¹⁸O-water) tracks ester bond cleavage specificity in EstA activity assays .

Q. Methodological Frameworks

Designing a reproducible experiment to study VHA’s role in aflatoxin biosynthesis:

- Step 1: Cultivate wild-type and ΔaflJ strains under standardized aflatoxin-inducing conditions (e.g., low iron, high sucrose).

- Step 2: Extract metabolites at timed intervals using acetonitrile:water (4:1) with 0.1% formic acid.

- Step 3: Quantify VHA and VHOH via LC-MS/MS with deuterated internal standards.

- Step 4: Validate enzyme activity via in vitro assays with purified EstA and synthetic VHA .

Addressing low yield of VHA in laboratory cultures:

- Optimization Strategy: Use A. parasiticus strains overexpressing aflI and cypX to enhance Averufanin-to-VHA conversion.

- Analytical Refinement: Employ solid-phase extraction (SPE) to concentrate VHA from culture supernatants prior to LC-MS analysis .

Q. Data Interpretation and Contradictions

Interpreting unexpected VHA accumulation in ΔaflJ strains:

This may indicate redundant esterases (e.g., paralogs in A. flavus) or non-enzymatic hydrolysis. RNA-seq profiling of ΔaflJ cultures under stress conditions (e.g., oxidative stress) can identify compensatory pathways .

Resolving discrepancies in VHA’s reported half-life across studies:

Meta-analysis of published protocols (e.g., extraction solvents, storage temperatures) using mixed-effects models can isolate variables affecting stability. Collaborative reproducibility studies are recommended .

Properties

CAS No. |

52021-61-1 |

|---|---|

Molecular Formula |

C20H16O9 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

[(3S)-4-oxo-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate |

InChI |

InChI=1S/C20H16O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-7,9,23-25,27H,2-3H2,1H3/t9-/m1/s1 |

InChI Key |

YTGNIIJMSNZCOG-SECBINFHSA-N |

Isomeric SMILES |

CC(=O)OCC[C@H](C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Canonical SMILES |

CC(=O)OCCC(C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.